

GSK2245035 induction of type 1 interferons

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An In-depth Technical Guide to GSK2245035-Mediated Induction of Type 1 Interferons

Introduction

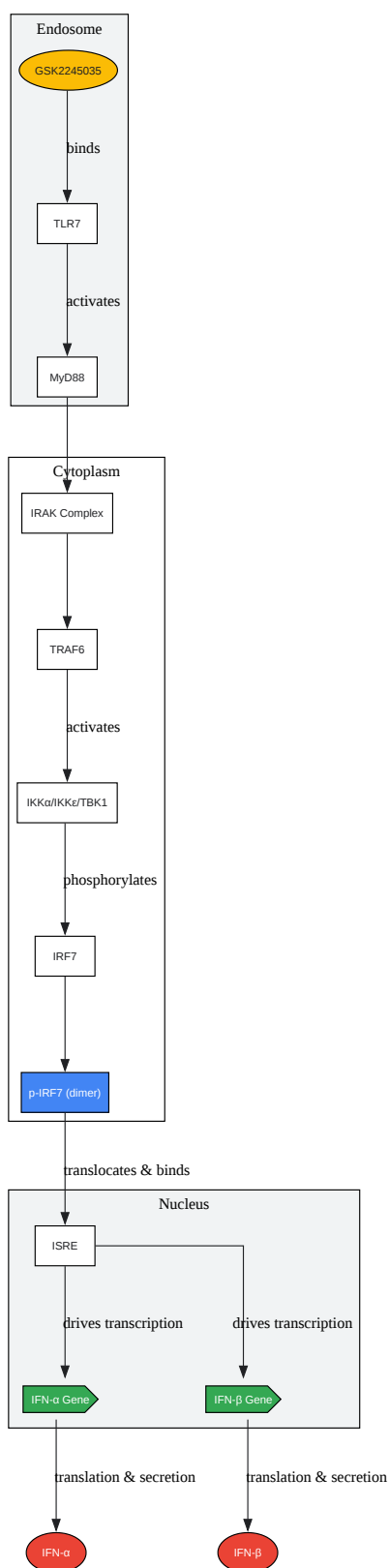
GSK2245035 is a selective, small-molecule agonist of Toll-like receptor 7 (TLR7) developed for intranasal administration.^{[1][2]} Its primary mechanism of action revolves around the stimulation of the innate immune system to produce type 1 interferons (IFNs), particularly IFN-alpha.^{[3][4]} The therapeutic rationale for GSK2245035 is to modulate the immune environment, for instance in the airways, to rebalance inflammatory responses, such as reducing the type 2 inflammation characteristic of allergic diseases like allergic rhinitis and asthma.^{[3][5]} This guide provides a detailed overview of the core mechanism, quantitative data from clinical evaluations, and the experimental protocols used to assess the type 1 IFN-inducing effects of GSK2245035.

Core Mechanism: TLR7-Mediated Type 1 Interferon Induction

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs).^[3] TLR7 is located within the endosomal compartments of specific immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells, where it detects single-stranded RNA (ssRNA) from viruses.^[3]

GSK2245035, as a TLR7 agonist, mimics viral ssRNA, binding to and activating TLR7. This activation initiates a downstream signaling cascade via the adaptor protein MyD88. This leads to the activation of transcription factors, primarily Interferon Regulatory Factor 7 (IRF7), which

is constitutively expressed in pDCs. Activated IRF7 translocates to the nucleus, where it binds to IFN-stimulated response elements (ISREs) in the promoter regions of type 1 IFN genes, driving the transcription and subsequent secretion of IFN- α and IFN- β .^[6]



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Caption: TLR7 signaling pathway for Type 1 IFN induction.

Pharmacodynamic Data: Biomarker Evidence of Target Engagement

Direct measurement of IFN- α/β in clinical settings can be challenging. Therefore, a downstream IFN-stimulated gene product, Interferon-inducible protein 10 (IP-10 or CXCL10), is used as a robust pharmacodynamic biomarker to confirm target engagement and quantify the biological response to GSK2245035.^{[1][3]} Clinical studies have demonstrated clear, dose-dependent increases in IP-10 levels in both nasal lavage fluid and serum following intranasal administration of GSK2245035.^{[2][7]}

Table 1: IP-10 Induction by Intranasal GSK2245035

Dose	Sample Type	Time Point	Observation	Certainty	Reference
20 ng	Nasal Lavage	24 hours post-dose	Increased IP-10 levels	>95%	^{[2][5]}
20 ng	Serum	24 hours post-dose	Increased IP-10 levels	>95%	^{[2][5]}
80 ng	Nasal Lavage	24 hours post-dose	Dose-related increase in IP-10	>95%	^{[2][7]}
80 ng	Serum	24 hours post-dose	Dose-related increase in IP-10	>95%	^{[2][7]}

Table 2: Adverse Events Associated with GSK2245035 Treatment

Data from a study with 8 weekly doses in patients with allergic rhinitis (n=14 per group).

Adverse Event Type	Placebo	20 ng GSK2245035	80 ng GSK2245035	Reference
Any Cytokine-Related AE	28%	36%	93%	[5]
Headache (Most Common)				
Mild	7%	14%	14%	[5]
Moderate	7%	14%	29%	[5]

| Severe | 7% | 0% | 36% |[5] |

These data indicate that intranasal GSK2245035 doses as low as 20 ng are sufficient to engage the TLR7 pathway and induce a systemic type 1 IFN response, as measured by IP-10. [1] However, higher doses are associated with a significant increase in cytokine-release syndrome-related adverse events, with headache being the most common.[2][5]

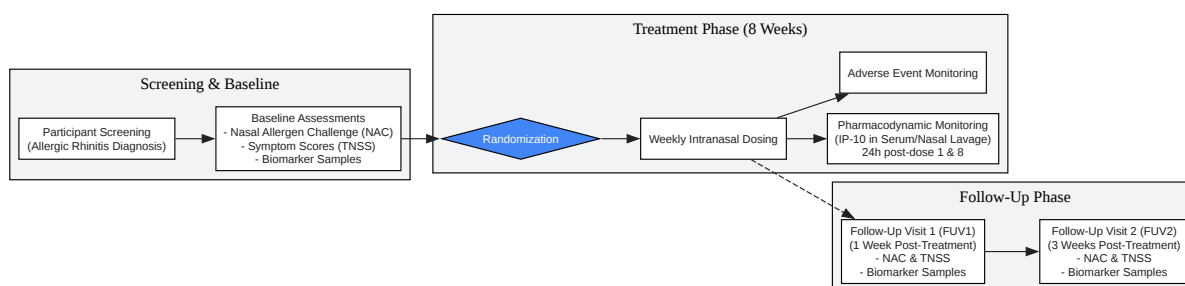
Experimental Protocols

The clinical evaluation of GSK2245035 has been conducted through randomized, double-blind, placebo-controlled studies in both healthy volunteers and patients with allergic rhinitis or mild asthma.[1][2][3]

Key Methodologies

- **Study Design:** Participants are typically randomized to receive placebo or different doses of intranasal GSK2245035 (e.g., 20 ng, 80 ng) administered weekly for a set period, such as 8 weeks.[3][5]
- **Participant Population:** Studies have enrolled adults with active seasonal allergic rhinitis or mild allergic asthma, confirmed by skin prick tests and clinical history.[3][5]
- **Drug Administration:** GSK2245035 is administered as an intranasal spray.
- **Pharmacodynamic Assessment:**

- **Sample Collection:** Serum and nasal lavage fluid are collected at baseline and at specified time points after dosing (e.g., 24 hours) to measure biomarkers.[2]
- **Biomarker Analysis:** IP-10 levels are quantified using standard immunoassays (e.g., ELISA). Other cytokines and chemokines such as MCP-1, IFN α , IFN β , IL-1 β , IL-6, and TNF α may also be measured in serum.[3]
- **Clinical Efficacy Assessment:**
 - **Nasal Allergen Challenge (NAC):** A standardized amount of a relevant allergen is administered into the nasal passages.[2]
 - **Symptom Scoring:** Total Nasal Symptom Score (TNSS), which combines scores for rhinorrhea, nasal itching, sneezing, and nasal obstruction, is recorded at various intervals post-NAC to assess the clinical response.[5]
- **Safety Monitoring:** Adverse events (AEs) are recorded throughout the study, with a particular focus on symptoms related to cytokine release syndrome (e.g., headache, fever, myalgia).[2]



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Caption: Generalized workflow for a GSK2245035 clinical trial.

Conclusion

GSK2245035 is a potent TLR7 agonist that effectively induces a type 1 interferon response following intranasal administration. Clinical studies confirm target engagement through significant, dose-dependent increases in the biomarker IP-10 at tolerated doses.[1] The 20 ng dose appears to provide a favorable balance, inducing a local and systemic immune response with a safety profile similar to placebo, whereas higher doses (≥ 80 ng) are associated with a high incidence of cytokine-related adverse events.[2][5] This body of research provides a clear technical framework for understanding how GSK2245035 stimulates type 1 IFN pathways, supported by robust quantitative biomarker data and well-defined clinical protocols.

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- To cite this document: BenchChem. [GSK2245035 induction of type 1 interferons]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194511#gsk2245035-induction-of-type-1-interferons]

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